N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S2/c1-3-21(4-2)29(26,27)16-7-5-6-13(12-16)17-19-20-18(28)22(17)14-8-10-15(11-9-14)23(24)25/h5-12H,3-4H2,1-2H3,(H,20,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJCEMDTXLKLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with diethylamine to form N,N-diethyl-4-nitrobenzenesulfonamide. This intermediate is then reacted with 3-amino-1,2,4-triazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
The target compound belongs to a class of 1,2,4-triazole-linked sulfonamides. Key structural analogs and their properties are compared below:
Structural and Physicochemical Properties
| Compound Name | R Group on Triazole | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | LogD (pH 5.5) |
|---|---|---|---|---|---|---|
| Target Compound | 4-Nitrophenyl | C₁₈H₁₈N₅O₄S₂ | ~432 | NR | NR | NR |
| N,N-Diethyl-3-[4-(prop-2-en-1-yl)-...]^a | Allyl | C₁₅H₂₀N₄O₂S₂ | 352.47 | NR | NR | NR |
| 3-(4-sec-Butyl-5-mercapto-4H-...]^b | sec-Butyl | C₁₆H₂₄N₄O₂S₂ | 376.51 | NR | NR | 7.58 |
| 3-(4-Cycloheptyl-5-sulfanyl-4H-...]^c | Cycloheptyl | C₁₉H₂₆N₄O₂S₂ | 430.61 | NR | NR | NR |
| 4-Chloro-N-[1-(4-ethyl-5-sulfanyl-...]^d | Ethyl | C₁₈H₁₈FN₄O₂S₂ | 420.49 | NR | NR | NR |
Notes:
Key Observations :
- The target compound’s nitro group increases molecular weight and polarity compared to alkyl-substituted analogs (e.g., allyl, sec-butyl).
- High lipophilicity (LogD = 7.58) in the sec-butyl analog () suggests that bulky substituents enhance hydrophobic interactions, whereas the nitro group may reduce membrane permeability due to polarity .
- Melting points for nitro-substituted analogs (e.g., compound 17 in : 227–228.5°C) are higher than alkyl-substituted derivatives, likely due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
Electronic and Steric Effects
- Allyl/sec-Butyl Groups : Enhance lipophilicity and steric bulk, favoring hydrophobic binding pockets (e.g., enzyme active sites) .
Biological Activity
N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide is a complex organic compound that exhibits significant biological activity due to its unique structural features, which include a sulfonamide group and a triazole ring. This article provides a comprehensive overview of the compound's biological activity, synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula for this compound is C18H19N5O4S2, with a molecular weight of 433.5 g/mol. The structure includes:
| Feature | Description |
|---|---|
| Triazole Core | Five-membered ring containing three nitrogen atoms |
| Sulfonamide Group | Contains a sulfonic acid derivative |
| Nitrophenyl Substitution | Enhances reactivity and potential biological activity |
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of hydrazine derivatives with sulfonyl chlorides under controlled conditions. The presence of the nitrophenyl moiety suggests enhanced reactivity and potential interactions with biological targets.
Research indicates that compounds containing triazole rings often exhibit broad-spectrum antimicrobial activity. The specific mechanisms may involve:
- Inhibition of Fungal Cell Membranes : Triazoles disrupt the integrity of fungal cell membranes, leading to cell death.
- Enzyme Inhibition : The compound may inhibit various enzymes involved in critical cellular processes, including those related to cancer cell proliferation and survival.
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays:
| Microorganism Tested | Activity Observed |
|---|---|
| Candida species | Significant antifungal activity |
| Bacterial strains | Varies by strain; generally effective against Gram-positive bacteria |
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to interact with specific molecular targets involved in cancer progression has been highlighted in various research studies.
Case Studies
- Antifungal Efficacy Study : A study investigated the antifungal activity against various Candida species and demonstrated effective inhibition at low concentrations, suggesting potential for clinical applications in treating fungal infections .
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines indicated that the compound exhibits cytotoxic effects comparable to standard chemotherapeutic agents. The mechanism was attributed to its interference with cellular pathways critical for tumor growth .
Conclusion and Future Directions
This compound shows significant promise as an antimicrobial and anticancer agent. Further studies are warranted to elucidate its mechanisms of action fully and to explore its potential in clinical settings.
Future research should focus on:
- Detailed structure–activity relationship (SAR) studies to optimize efficacy.
- Clinical trials to evaluate safety and effectiveness in humans.
- Exploration of synergistic effects with existing therapeutic agents.
Q & A
Basic: What are the optimal synthetic routes for N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide, and how can reaction conditions be standardized?
The synthesis involves multi-step processes, typically starting with the formation of the 1,2,4-triazole core. Key steps include:
- Cyclization : Reacting nitrophenyl-substituted thiosemicarbazides under acidic conditions (e.g., HCl/EtOH) to form the triazole ring .
- Sulfonamide coupling : Introducing the sulfonamide group via nucleophilic substitution using N,N-diethylsulfamoyl chloride in the presence of a base like pyridine to neutralize HCl byproducts .
- Optimization : Critical parameters include solvent choice (DMF or THF for polar intermediates), temperature control (60–80°C for cyclization), and catalyst selection (e.g., triethylamine for sulfonylation). Batch reactors are preferred for scalability, with purity monitored via TLC or HPLC .
Basic: Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : - and -NMR confirm substituent positions, with deshielded protons near the sulfanyl group (~δ 3.5–4.5 ppm) and nitro group aromatic shifts (~δ 8.2–8.5 ppm) .
- XRD : Single-crystal X-ray diffraction (using SHELX or similar software) resolves bond lengths and angles, particularly the triazole ring’s planarity and sulfonamide torsion angles .
- FT-IR : Peaks at ~1340 cm (S=O stretch) and ~1520 cm (NO asymmetric stretch) validate functional groups .
Advanced: How can crystallographic challenges (e.g., twinning, disorder) be addressed during structural determination?
- Data collection : Use high-resolution synchrotron sources to mitigate twinning in crystals with pseudo-symmetry .
- Refinement : SHELXL’s TWIN and BASF commands model twinned data, while PART instructions resolve disordered sulfonamide or nitro groups .
- Validation : Check R (< 0.05) and Flack parameter to confirm absolute structure. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to detect outliers .
Advanced: What methodologies reconcile discrepancies between computational (DFT) and experimental data for this compound?
- Geometry optimization : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare bond lengths/angles with XRD data. Adjust basis sets for sulfur and nitrogen atoms to improve accuracy .
- Electronic properties : Compare HOMO-LUMO gaps (DFT) with UV-Vis spectra (experimental λ ~300–350 nm for nitro-aromatic transitions). Discrepancies may arise from solvent effects (include PCM models in DFT) .
- Thermodynamic stability : Calculate Gibbs free energy of tautomers (e.g., thione vs. thiol forms) and validate via -NMR solvent titration .
Advanced: How can researchers investigate the compound’s biological activity mechanisms (e.g., enzyme inhibition)?
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Key residues (e.g., heme iron) may coordinate with the sulfanyl or nitro groups .
- Kinetic assays : Measure IC via fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases). Control for non-specific binding using mutant enzymes .
- SAR analysis : Synthesize analogs (e.g., replacing nitro with cyano) to isolate electronic vs. steric effects on activity .
Advanced: How should conflicting data in biological or structural studies be resolved?
- Reproducibility : Standardize protocols (e.g., solvent purity, crystallization drop ratios) to minimize batch variability .
- Multivariate analysis : Apply PCA or PLS regression to identify outliers in spectral or bioactivity datasets .
- Cross-validation : Use orthogonal methods (e.g., XRD + NMR for structure; enzyme assays + SPR for binding affinity) to confirm results .
Basic: What safety and handling protocols are critical for this compound?
- Toxicity : Nitro groups may confer mutagenicity; handle under fume hoods with PPE (gloves, lab coats).
- Storage : Store in amber vials at –20°C to prevent photodegradation. Monitor stability via periodic HPLC .
Advanced: What strategies optimize the compound’s solubility for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
